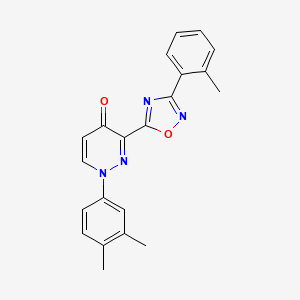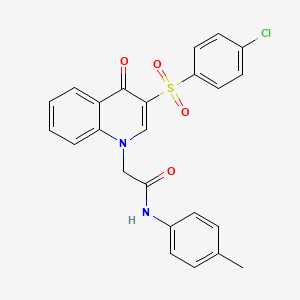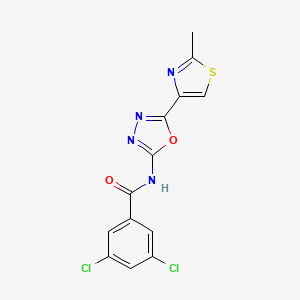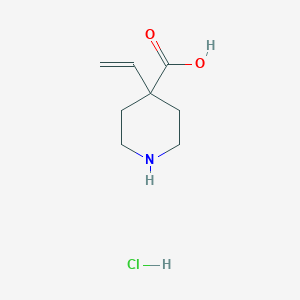
1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one is a synthetic compound that has been studied for its potential applications in the field of pharmaceuticals and biochemistry. It is a heterocyclic compound with a phenyl group attached to the benzene ring, and a bromine atom attached to the indole ring. This compound has been studied for its ability to act as an inhibitor of enzymes, and has been used as a model compound in various research studies.
Scientific Research Applications
Sterically Encumbered Systems
Research by Shah et al. (2000) explored sterically demanding ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers. These materials are important for developing novel materials containing two low-coordinate phosphorus centers, bridged by a sterically encumbered phenylene unit (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Mesomorphic Properties of Bromo and Cyano Substituted Diarylethanes
Tinh, Zann, and Dubois (1979) synthesized two homologous series of diarylethanes, investigating the influence of the bromo or cyano group on mesomorphic range and clearing point. This research is significant in understanding the mesomorphic properties of such compounds (Tinh, Zann, & Dubois, 1979).
Synthesis, Spectroscopic Properties, and Antipathogenic Activity
Limban, Marutescu, and Chifiriuc (2011) focused on synthesizing acylthioureas and testing their interaction with bacterial cells. This research is crucial for the development of anti-microbial agents with antibiofilm properties, demonstrating potential in pharmaceutical applications (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of New 3-Substituted and Spiro 1,5-Benzodiazepin-2-Ones
Abdel-ghany et al. (2001) conducted a study on the synthesis of various derivatives of benzodiazepin-2-ones. This research contributes to the field of organic synthesis, particularly in creating compounds with potential pharmaceutical applications (Abdel-ghany, El-sayed, Khodairy, & Salah, 2001).
Novel Synthesis of Specific Phenylphenylmethanone
Suhana and Rajeswari (2017) developed a new method for synthesizing a specific type of phenylphenylmethanone, indicating an efficient route for producing potential biologically active compounds (Suhana & Rajeswari, 2017).
Synthesis of 1-Substituted Benzimidazoles
Lygin and Meijere (2009) explored the reaction of o-bromophenyl isocyanide with primary amines, leading to the production of 1-substituted benzimidazoles. Such studies are pivotal in developing new compounds for various chemical applications (Lygin & Meijere, 2009).
properties
IUPAC Name |
1-(3-benzoylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24BrNO2/c34-27-16-14-23(15-17-27)30-21-29-31(19-26(20-32(29)36)22-8-3-1-4-9-22)35(30)28-13-7-12-25(18-28)33(37)24-10-5-2-6-11-24/h1-18,21,26H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTDTDVJLWUMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC=CC(=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2674485.png)
![(1S)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2674487.png)

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2674490.png)
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone](/img/structure/B2674492.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2674494.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)-4-methoxybenzamide](/img/structure/B2674496.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2674497.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2674498.png)


![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2674506.png)